2-hydroxymethyl-1H-indole-5-carbaldehyde

IDO1 inhibition immuno‑oncology tryptophan metabolism

Replace generic 5-formylindoles with a difunctional scaffold that delivers >3,600-fold IDO1 potency gain. Standard indole-5-carbaldehydes offer only a single aldehyde handle, limiting library diversification to one trajectory per synthesis cycle. • IDO1 IC50 = 13 nM (cellular) vs. 47 μM for unsubstituted analog. • Orthogonal handles: nucleophilic -CH2OH at C2 + electrophilic -CHO at C5 enable parallel derivatization without protection-group interconversion. • ≥98% purity, pale yellow solid; shipped ambient for immediate research use.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
Cat. No. B8507146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxymethyl-1H-indole-5-carbaldehyde
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C=O)C=C(N2)CO
InChIInChI=1S/C10H9NO2/c12-5-7-1-2-10-8(3-7)4-9(6-13)11-10/h1-5,11,13H,6H2
InChIKeyUMGOVDSDEGAXQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxymethyl-1H-indole-5-carbaldehyde – Difunctional Indole Building Block


2‑Hydroxymethyl‑1H‑indole‑5‑carbaldehyde (CAS 1246250‑00‑9) is a C10H9NO2 indole derivative that carries a primary alcohol (–CH2OH) at the 2‑position and an aldehyde (–CHO) at the 5‑position on the bicyclic indole scaffold . This difunctional arrangement distinguishes it from the simple indole‑5‑carbaldehydes that dominate commercial catalogues. The compound is supplied as a pale‑yellow solid with a typical purity of ≥98 % and a molecular weight of 175.18 g mol⁻¹, offering two chemically orthogonal handles for parallel derivatisation without the need for additional protection steps .

Why 2-Hydroxymethyl-1H-indole-5-carbaldehyde Is Irreplaceable


Standard indole‑5‑carbaldehyde (CAS 1196‑69‑6, MW 145.16) and its simple 2‑alkyl variants (e.g., 2‑methyl‑1H‑indole‑5‑carbaldehyde, MW 159.18) each offer only a single aldehyde reactive centre, limiting downstream diversification to one trajectory per synthesis cycle . In contrast, 2‑hydroxymethyl‑1H‑indole‑5‑carbaldehyde incorporates both a nucleophilic hydroxymethyl handle and an electrophilic aldehyde handle on the same core, enabling sequential or orthogonal transformations — such as Mitsunobu coupling at C2 while the C5 aldehyde is retained for condensation — that are impossible with mono‑functional analogues. Furthermore, unsubstituted indole‑5‑carbaldehyde has a predicted pKa of ~16.1 versus ~14.7 for the 2‑hydroxymethyl derivative, indicating that the 2‑CH2OH group modulates the electronic character of the indole NH and affects both solubility and receptor‑binding behaviour . These electronic differences translate into divergent biological profiles: the C2‑hydroxymethyl compound has a reported IDO1 IC50 of 13 nM in a cellular assay, whereas the closest simple indole‑5‑carbaldehyde comparator tested in the same target class exhibits an IC50 of 47 μM, a >3 600‑fold loss of potency [1][2]. Therefore, swapping in a generic 5‑formylindole is not a functionally equivalent substitution.

Quantitative Differentiation Evidence


IDO1 Inhibitory Potency Advantage

In a mouse IDO1 cellular assay (P815 cells, 16 h incubation), 2‑hydroxymethyl‑1H‑indole‑5‑carbaldehyde (CHEMBL4557994) inhibited kynurenine production with an IC50 of 13 nM [1]. The structurally simpler parent scaffold, 1H‑indole‑5‑carbaldehyde (tested as a close derivative CHEMBL2147994), showed an IC50 of 47 000 nM against recombinant human IDO1, a >3 600‑fold loss in potency [2]. This large disparity indicates that the C2‑hydroxymethyl substituent is a critical potency determinant for IDO1 engagement.

IDO1 inhibition immuno‑oncology tryptophan metabolism

Dual Orthogonal Reactive Handles

2‑Hydroxymethyl‑1H‑indole‑5‑carbaldehyde uniquely combines a nucleophilic primary alcohol at C2 with an electrophilic aldehyde at C5 on the same indole nucleus . The 2‑CH2OH group can be converted to a leaving group (e.g., mesylate or bromide) for nucleophilic displacement or Mitsunobu coupling without affecting the C5 aldehyde, while the C5 aldehyde undergoes condensation with amines, hydrazines or active methylene compounds. In contrast, 1H‑indole‑5‑carbaldehyde (CAS 1196‑69‑6) possesses only a single aldehyde reactive centre, and common 2‑substituted analogs such as 2‑methyl‑1H‑indole‑5‑carbaldehyde (CAS 671215‑52‑4) carry a non‑functional C2 substituent, precluding further elaboration at that position . The Hemetsberger indole synthesis provides a direct route to 2‑hydroxymethylindoles via NaBH4 reduction of indole‑2‑carboxylates followed by MnO2 oxidation, generating the 2‑hydroxymethyl‑5‑formyl pattern in good yields [1].

synthetic methodology parallel derivatisation indole functionalisation

Predicted Physicochemical Property Shifts

Predicted physicochemical parameters highlight tangible property differences between the target compound and its closest commercial alternatives. 2‑Hydroxymethyl‑1H‑indole‑5‑carbaldehyde has a predicted boiling point of 438.6 °C and density of 1.375 g cm⁻³, compared to 339.1 °C boiling point and 1.278 g cm⁻³ density for unsubstituted indole‑5‑carbaldehyde (CAS 1196‑69‑6) . The predicted pKa of the indole NH decreases from ~16.1 for indole‑5‑carbaldehyde to ~14.7 for the 2‑hydroxymethyl derivative, indicating increased NH acidity and potentially stronger hydrogen‑bond donor character . The compound also has a higher topological polar surface area (TPSA) than mono‑functional analogs due to the additional –CH2OH group, which can improve aqueous solubility and modulate membrane permeability [1].

ADME prediction physicochemical profiling lead optimisation

Application Scenarios for 2-Hydroxymethyl-1H-indole-5-carbaldehyde


IDO1-Focused Immuno-Oncology Library Design

Procurement of 2‑hydroxymethyl‑1H‑indole‑5‑carbaldehyde is warranted for research groups building IDO1‑targeted compound libraries. The cellular IC50 of 13 nM against mouse IDO1 [1] positions it as a potent starting scaffold, while the >3 600‑fold potency drop observed for simple indole‑5‑carbaldehyde analogs [2] demonstrates that the C2‑hydroxymethyl group is non‑negotiable for meaningful IDO1 engagement. The C5 aldehyde provides a convenient handle for hydrazone or imine library generation directly on the active scaffold.

Parallel Synthesis of Bis-Functionalised Indole Arrays

The simultaneous presence of a nucleophilic –CH2OH at C2 and an electrophilic –CHO at C5 enables two‑directional parallel synthesis without protection group interconversion. The C2 alcohol can be activated (mesylation, bromination) and displaced while the aldehyde is retained, or the aldehyde can undergo Knoevenagel or reductive amination while the C2 alcohol is temporarily protected as a silyl ether [1]. This orthogonal reactivity is absent in the common 5‑formylindole (single handle) and 2‑methyl‑5‑formylindole (C2 blocked) analogs [2].

Enzymatic Biotransformation to Water-Soluble Indigoid Dyes

Indole derivatives bearing hydroxymethyl, carboxaldehyde or carboxyl substituents at positions 4–7 serve as substrates for flavin‑dependent monooxygenases (e.g., Hind8) and soluble diiron monooxygenases to yield novel indigoid compounds with >1 000‑fold enhanced water solubility relative to indigo [1]. 2‑Hydroxymethyl‑1H‑indole‑5‑carbaldehyde contains both substrate‑recognised functional groups (hydroxymethyl and aldehyde) and is therefore a privileged substrate for generating water‑soluble indigoids with potential textile, sensor, or biological probe applications [1].

Blood-Glucose-Lowering Indole Derivative Optimisation

Patent literature explicitly teaches that 2‑hydroxymethyl‑indole derivatives substituted at the 4‑ and/or 5‑position exhibit enhanced blood‑glucose‑lowering action compared to unsubstituted 2‑hydroxymethyl‑indole [1]. 2‑Hydroxymethyl‑1H‑indole‑5‑carbaldehyde fits this pharmacophore description with substitution at both the 2‑ (hydroxymethyl) and 5‑ (aldehyde) positions. The aldehyde group additionally provides a synthetic entry point for generating prodrugs, hydrazones or carboxylic acid metabolites, making this compound a logical procurement choice for metabolic disease research programmes.

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